Imidazo[1,2-b]pyridazin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-b]pyridazin-3-amine is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis
The InChI code for Imidazo[1,2-b]pyridazin-3-amine is1S/C6H6N4/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H,7H2
. Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing these strategies .Physical and Chemical Properties Analysis
Imidazo[1,2-b]pyridazin-3-amine has a molecular weight of 134.14 . It is typically stored at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Imidazo[1,2-a]pyridines as Antiulcer Agents : Imidazo[1,2-a]pyridines were synthesized with a focus on their potential as antiulcer agents. These compounds, particularly those with a 3-position substitution, were evaluated for their antisecretory and cytoprotective properties. While they did not exhibit significant antisecretory activity, some demonstrated good cytoprotective properties in various models (Starrett et al., 1989).
N-Amination and Oxidation of Fused Imidazoles and Triazoles : Research into the N-amination of imidazo[1,2-a]pyridines and related compounds demonstrated the potential for chemical transformations in this class of compounds. Oxidation of these aminated compounds led to new molecular structures with potential applications in various fields (Glover & Rowbottom, 1976).
Medicinal Chemistry and Drug Design
Design of 8-Amino Imidazo[1,2a]pyridines for Medicinal Applications : Imidazo[1,2a]pyridines have been synthesized and investigated for their affinity towards adenosine receptor A2A. This research highlighted the importance of incorporating an exocyclic amine to enhance receptor affinity while maintaining low cytotoxicity, demonstrating the potential of these compounds in drug design (Boulahjar et al., 2018).
Structure-Based Design of Imidazo[1,2-a]pyrazine Derivatives : The co-crystallization of imidazo[1,2-a]pyrazine derivatives with Aurora-A kinase provided insights into their interactions with Aurora kinases. This led to the design of potent Aurora-A inhibitors with selectivity in cell-based Aurora kinase pharmacodynamic biomarker assays (Bouloc et al., 2010).
Bioactive Derivatives and Synthesis Methods
Synthesis of Bioactive Sulfonamide and Amide Derivatives : New derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety were synthesized and tested for antimicrobial, antifungal, and antimalarial activities. These findings contribute to the understanding of the biological activity of compounds with imidazo[1,2-b]pyridazine structures (Bhatt et al., 2016).
Copper Catalyzed Oxidative C–H Amination/Cyclizations : The research described a method for synthesizing imidazo[1,2-a]pyridines via copper-catalyzed tandem imine formation and intramolecular oxidative C–H bond amination/cyclizations. This method offers a streamlined approach to creating imidazo[1,2-a]pyridines, including the synthesis of Zolimidine, a drug for peptic ulcers (Pericherla et al., 2013).
Miscellaneous Applications
Synthesis of Disubstituted Imidazo[4,5-b]pyridin-2-ones : Research focused on the synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones through palladium-catalyzed amination and subsequent steps. This work contributes to the development of functionalized compounds in this chemical class (Kuethe et al., 2004).
Synthesis of Novel Pyrido(1′,2′1,2)imidazo[5,4‐d]‐1,2,3‐triazinones
: This research explored the use of imidazo[1,2-a]pyridine as a synthon for constructing fused triazines, demonstrating the versatility of the imidazo[1,2-a]pyridine system in synthesizing biologically relevant structures (Zamora et al., 2004).
Intermolecular C–C Coupling Reaction of Iridium Complexes : The study described the synthesis of imidazo[1,5-b]pyridazine-substituted (pyridyl-methyl)amines and their use in stabilizing mononuclear iridium complexes, highlighting the chemical versatility of the imidazo[1,5-b]pyridazine structure (Kutlescha et al., 2010).
Mechanism of Action
Target of Action
Imidazo[1,2-b]pyridazin-3-amine hydrochloride primarily targets the interleukin (IL)-17 family . The IL-17 family consists of six cytokines (IL-17A through IL-17F). IL-17A is a major pathological cytokine secreted from Th17 cells .
Mode of Action
This compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through IL-17R . IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .
Biochemical Pathways
The critical importance of the IL-23/IL-17 axis to the pathogenesis of psoriatic disease has resulted in many new biological treatments targeting these cytokines . This compound, as an IL-17A inhibitor, affects this pathway.
Result of Action
The inhibition of IL-17A by this compound can contribute to the treatment of chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . These biologics dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Safety and Hazards
Future Directions
The imidazo[1,2-b]pyridazin-3-amine moiety is found in many approved and experimental drugs . It has been demonstrated in multiple reports that while the imidazo[1,2-b]pyridazin-3-amine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency . This suggests that future research could focus on exploring these substitutions to develop new drugs with targeted effects.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-b]pyridazin-3-amine hydrochloride has been identified as an inhibitor of IL-17A, a major pathological cytokine secreted from Th17 cells . This interaction with IL-17A suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the IL-17 signaling pathway .
Cellular Effects
This compound, through its inhibition of IL-17A, can influence cell function and cellular processes . IL-17A is known to play a key role in chronic inflammation and is a major driver of tissue damage . Therefore, the inhibition of IL-17A by this compound could potentially reduce inflammation and tissue damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to IL-17A, inhibiting its function . This inhibition can lead to changes in gene expression and cellular signaling pathways, reducing inflammation and tissue damage .
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-4-8-6-2-1-3-9-10(5)6;/h1-4H,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWWDSHGOHVPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.